RF9 hydrochloride chemical structure, molecular weight, and properties
RF9 hydrochloride chemical structure, molecular weight, and properties
Introduction
RF9 hydrochloride is a synthetic peptide derivative that has garnered significant attention in the scientific community for its complex pharmacological profile. Initially identified as a potent and selective antagonist of neuropeptide FF (NPFF) receptors, NPFF1 and NPFF2, it has since been demonstrated to possess a dual activity, also acting as an agonist at the kisspeptin receptor (KISS1R), also known as GPR54. This intricate mechanism of action makes RF9 hydrochloride a valuable tool for investigating the physiological roles of the NPFF and kisspeptin systems, particularly in the regulation of the reproductive axis, pain modulation, and opioid tolerance. This in-depth guide provides a comprehensive overview of the chemical structure, molecular properties, and multifaceted biological activities of RF9 hydrochloride, offering researchers, scientists, and drug development professionals the essential knowledge for its effective application.
Chemical and Physical Properties
RF9 hydrochloride is the hydrochloride salt of RF9, a modified RF-amide peptide. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.
Chemical Structure:
Table 1: Physicochemical Properties of RF9 Hydrochloride
| Property | Value | Source |
| IUPAC Name | (1S,3S,5S,7S)-N-((S)-1-(((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)adamantane-2-carboxamide hydrochloride | [1] |
| Molecular Formula | C₂₆H₃₉ClN₆O₃ | [2] |
| Molecular Weight | 519.08 g/mol | [2] |
| CAS Number | 876310-60-0 (for free base) | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (up to 50 mg/mL with sonication) and water (up to 20 mg/mL). For in vivo studies, co-solvents such as PEG300 and Tween-80 are often utilized. | [4] |
| SMILES String | NC(C(CC1=CC=CC=C1)NC(NC(C23CCC(C[C@@H]4C3)C2)=O)=O)=O.Cl | [2] |
Pharmacology and Mechanism of Action
The pharmacological profile of RF9 hydrochloride is characterized by its dual interaction with two distinct G protein-coupled receptor (GPCR) systems: the neuropeptide FF system and the kisspeptin system.
Antagonism of Neuropeptide FF Receptors
RF9 is a potent and selective antagonist of the NPFF receptors, NPFF1R and NPFF2R, with Ki values of 58 nM and 75 nM, respectively.[2] The NPFF system is implicated in a variety of physiological processes, including pain modulation, cardiovascular function, and the regulation of opioid activity.[5] By blocking the binding of endogenous NPFF peptides, RF9 can prevent the development of opioid-induced hyperalgesia and tolerance, making it a compound of interest in pain management research.[5]
Agonism of the Kisspeptin Receptor (KISS1R) and Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
A critical aspect of RF9's pharmacology is its agonist activity at the kisspeptin receptor (KISS1R). Kisspeptin is a key neuropeptide that regulates the reproductive axis by stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. The activation of KISS1R on GnRH neurons is a pivotal event in the initiation of puberty and the control of fertility.
Subsequent research has revealed that many of the observed effects of RF9 on the reproductive system are mediated through its agonistic action on KISS1R, rather than its antagonism of NPFF receptors. RF9 has been shown to potently stimulate GnRH neurons and trigger the release of gonadotropins in a KISS1R-dependent manner.[6] This off-target activity is a crucial consideration for researchers, as it can confound the interpretation of experimental results if not properly controlled for.
The following diagram illustrates the dual signaling pathways influenced by RF9 hydrochloride:
Experimental Protocols
Given the significant interest in RF9's effects on the reproductive axis via KISS1R agonism, a common and robust method to quantify this activity is through an intracellular calcium mobilization assay. Activation of Gq-coupled receptors like KISS1R leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.
Protocol: In Vitro Intracellular Calcium Mobilization Assay Using Fura-2 AM
This protocol provides a step-by-step methodology for measuring RF9 hydrochloride-induced intracellular calcium mobilization in a cell line expressing the human kisspeptin receptor (KISS1R), such as HEK293 or CHO cells.
Materials:
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KISS1R-expressing cells (e.g., HEK293-KISS1R)
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Cell culture medium (e.g., DMEM) supplemented with 10% FBS and appropriate selection antibiotics
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96-well black, clear-bottom cell culture plates
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RF9 hydrochloride
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Fura-2 AM (acetoxymethyl ester)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
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Probenecid (optional, to prevent dye extrusion)
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Ionomycin (positive control)
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EGTA (negative control)
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Fluorescence plate reader capable of ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
Workflow Diagram:
Procedure:
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Cell Culture and Seeding: a. Culture KISS1R-expressing cells in appropriate medium until they reach 80-90% confluency. b. Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. c. Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
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Preparation of Fura-2 AM Loading Solution: a. Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO (e.g., 1 mM). b. On the day of the assay, prepare the loading solution by diluting the Fura-2 AM stock solution in Assay Buffer to a final concentration of 2-5 µM. c. Add Pluronic F-127 (0.02% final concentration) to the loading solution to aid in dye solubilization. If using cells known to extrude the dye, also add probenecid (1-2.5 mM final concentration).
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Dye Loading: a. Remove the culture medium from the wells and wash the cells once with Assay Buffer. b. Add 100 µL of the Fura-2 AM loading solution to each well. c. Incubate the plate at 37°C for 30-60 minutes in the dark.
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Cell Washing: a. After incubation, gently remove the loading solution and wash the cells twice with 200 µL of Assay Buffer to remove any extracellular dye. b. After the final wash, add 100 µL of Assay Buffer to each well.
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Measurement of Calcium Mobilization: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). b. Set the plate reader to measure the fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm. c. Record a stable baseline fluorescence ratio (F340/F380) for each well for 1-2 minutes. d. Using the plate reader's injector system, add the desired concentrations of RF9 hydrochloride (prepared in Assay Buffer) to the wells. Include wells with a vehicle control, a positive control (e.g., ionomycin), and a negative control (e.g., Assay Buffer with EGTA). e. Continue to record the fluorescence ratio for several minutes after compound addition to capture the peak calcium response and its subsequent decline.
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Data Analysis: a. Calculate the ratio of the fluorescence intensities (F340/F380) for each time point. b. Normalize the data by expressing the change in the fluorescence ratio as a percentage of the baseline ratio. c. Plot the peak response against the logarithm of the RF9 hydrochloride concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Handling and Storage
Storage: RF9 hydrochloride powder should be stored at -20°C for long-term storage.[2] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4] Protect from light.
Handling: As with any chemical reagent, standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.
Conclusion
RF9 hydrochloride is a multifaceted research tool with a unique pharmacological profile. Its dual activity as an antagonist of NPFF receptors and an agonist of the kisspeptin receptor provides a valuable means to dissect the complex interplay between these two neuropeptide systems. For researchers in the fields of neuroendocrinology, pain, and opioid pharmacology, a thorough understanding of RF9's chemical properties and its dual mechanism of action is paramount for designing well-controlled experiments and accurately interpreting the resulting data. This guide serves as a foundational resource to facilitate the effective and responsible use of RF9 hydrochloride in advancing scientific discovery.
References
- Min, L., et al. (2015). RF9 Acts as a KISS1R Agonist In Vivo and In Vitro. Endocrinology, 156(12), 4639-4648.
- Simonin, F., et al. (2006). RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia. Proceedings of the National Academy of Sciences, 103(2), 466-471.
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Wikipedia. (2023, September 27). RF9 (drug). Retrieved from [Link]
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Cambridge Bioscience. (n.d.). RF9 (hydrochloride). Retrieved from [Link]
- Liu, X., & Herbison, A. E. (2014). RF9 excitation of GnRH neurons is dependent upon Kiss1r in the adult male and female mouse. Endocrinology, 155(12), 4915-4924.
- Pineda, R., et al. (2010).
- Caraty, A., et al. (2012). The neuropeptide RF9 is a potent stimulator of the gonadotropic axis in the sheep. Endocrinology, 153(12), 5949-5958.
